

Structural Activity Relationship of KNI-102 Analogs: A Technical Guide

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Compound of Interest		
Compound Name:	KNI-102	
Cat. No.:	B1673732	Get Quote

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Disclaimer: Detailed structure-activity relationship (SAR) data for a systematic series of **KNI-102** analogs is not extensively available in the public domain. This guide provides a comprehensive overview of **KNI-102**, a potent HIV-1 protease inhibitor, and discusses the general SAR principles for the broader class of allophenylnorstatine-containing inhibitors based on available research.

Introduction to KNI-102 and its Mechanism of Action

KNI-102 is a novel tripeptide HIV-1 protease inhibitor characterized by its unique structure containing an allophenylnorstatine (Apns) moiety, which acts as a transition-state mimic.[1][2] Its chemical structure is Z-Asn-Apns-Pro-NHBut.[2] **KNI-102** has demonstrated potent anti-HIV activity, with a reported IC50 value of 100 nM against HIV protease.[3]

The primary mechanism of action for **KNI-102** and its analogs is the inhibition of HIV-1 protease, an enzyme crucial for the viral life cycle.[4] HIV-1 protease is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. By competitively binding to the active site of the protease, **KNI-102** blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[1][4]



Structural Features and Activity of Allophenylnorstatine-Based Inhibitors

While specific data on a series of **KNI-102** analogs is limited, research on other allophenylnorstatine-containing HIV-1 protease inhibitors provides insights into the structural requirements for potent inhibitory activity. The allophenylnorstatine core is a key pharmacophore that mimics the tetrahedral transition state of peptide bond hydrolysis.[5] Modifications at different positions of the peptide backbone can significantly impact the inhibitor's potency and pharmacokinetic properties.

Table 1: Biological Activity of KNI-102 and Related Compounds

Compound	Structure	Target	Activity (IC50)	Reference
KNI-102	Z-Asn-Apns-Pro- NHBut	HIV-1 Protease	100 nM	[3]
KNI-272	Not specified in detail, contains allophenylnorstat ine	HIV-1 Protease	Potent inhibitor	[6][7]
KNI-227	Not specified in detail, contains allophenylnorstat ine	HIV-1 Protease	Potent inhibitor	[7]

Experimental Protocols

The evaluation of **KNI-102** analogs and other HIV-1 protease inhibitors typically involves a combination of enzymatic and cell-based assays.

HIV-1 Protease Enzymatic Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.

Materials:



- Recombinant HIV-1 Protease
- Fluorogenic HIV-1 Protease Substrate
- Assay Buffer
- Inhibitor Control (e.g., Pepstatin A)
- Test Compounds (KNI-102 analogs)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Preparation:
 - Prepare serial dilutions of the test compounds in assay buffer.
 - Prepare a working solution of HIV-1 protease in assay buffer.
 - Prepare a working solution of the fluorogenic substrate in assay buffer.
- Assay Setup:
 - To the wells of the microplate, add the test compound dilutions.
 - Include wells for enzyme control (no inhibitor) and inhibitor control.
 - Add the HIV-1 protease working solution to all wells except for the "no enzyme" control.
 - Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the substrate solution to all wells.



- Immediately measure the fluorescence intensity in kinetic mode at an excitation/emission wavelength appropriate for the substrate (e.g., 330/450 nm) for 1-3 hours at 37°C.[8]
- Data Analysis:
 - Determine the rate of reaction from the linear portion of the kinetic curve.
 - Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9]

Antiviral Activity Assay (Cell-Based)

This assay determines the ability of a compound to inhibit HIV replication in a cellular context.

Materials:

- Target cells (e.g., T-cell lines like SupT1)[1]
- HIV-1 viral stock
- Cell culture medium
- Test compounds
- Control inhibitor (e.g., an approved HIV protease inhibitor)
- Cell viability assay reagent (e.g., MTT)
- p24 antigen ELISA kit

Procedure:

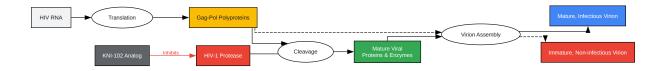
- Cell Plating: Seed the target cells in a 96-well plate.
- Compound Addition: Add serial dilutions of the test compounds and control inhibitor to the cells.



- Viral Infection: Infect the cells with a predetermined amount of HIV-1 viral stock.
- Incubation: Incubate the plate for a period of time (e.g., 3-7 days) to allow for viral replication.
- Endpoint Measurement:
 - Antiviral Activity: Measure the amount of viral replication by quantifying the p24 antigen in the cell culture supernatant using an ELISA.
 - Cytotoxicity: Assess the viability of the cells using a cell viability assay to determine the cytotoxic concentration (CC50) of the compounds.
- Data Analysis:
 - Calculate the concentration of the compound that inhibits viral replication by 50% (EC50).
 - Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

Visualizing Key Processes Mechanism of HIV-1 Protease Inhibition

The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and how inhibitors like **KNI-102** disrupt this process.



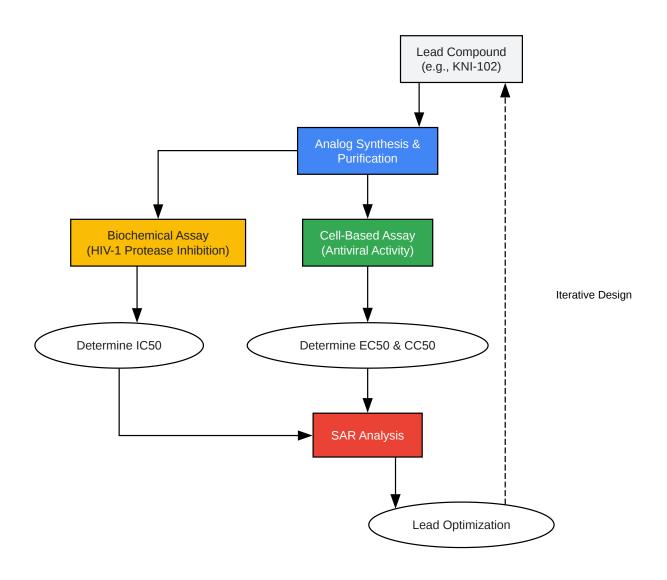
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Caption: HIV-1 Protease Inhibition Pathway.



Workflow for Synthesis and Evaluation of HIV-1 Protease Inhibitors

This diagram outlines the general workflow for the development and testing of novel HIV-1 protease inhibitors.



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Caption: Inhibitor Synthesis and Evaluation Workflow.



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